molecular formula C28H38N4O4S B2373321 4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide CAS No. 444184-73-0

4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2373321
CAS No.: 444184-73-0
M. Wt: 526.7
InChI Key: ORSHLPWMNZCGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a structurally complex molecule featuring:

  • A 4-oxoquinazolin-3(4H)-yl core, a scaffold frequently explored in medicinal chemistry for kinase inhibition .
  • A cyclohexanecarboxamide moiety with a tetrahydrofuran-2-ylmethyl substituent, likely enhancing lipophilicity and bioavailability compared to simpler aryl groups .

Properties

IUPAC Name

4-[[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O4S/c33-25(30-21-6-1-2-7-21)18-37-28-31-24-10-4-3-9-23(24)27(35)32(28)17-19-11-13-20(14-12-19)26(34)29-16-22-8-5-15-36-22/h3-4,9-10,19-22H,1-2,5-8,11-18H2,(H,29,34)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSHLPWMNZCGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a synthetic derivative that exhibits promising biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to explore its biological activity, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O4SC_{20}H_{25}N_{5}O_{4}S with a molecular weight of approximately 431.5 g/mol. The structural complexity of this compound, incorporating both quinazoline and cyclohexane moieties, suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of quinazoline, including those similar to the compound in focus, exhibit significant antimicrobial properties. For instance, a study demonstrated that certain quinazoline derivatives showed comparable effectiveness to standard antimicrobial agents like ciprofloxacin and fluconazole in inhibiting microbial growth .

CompoundAntimicrobial Activity (IC50)Comparison Standard
Compound A1.61 µg/mLCiprofloxacin
Compound B1.98 µg/mLFluconazole

Anticancer Activity

The anticancer potential of this compound was evaluated using the MTT assay, which assesses cell viability. The results indicated moderate anticancer activity, with some derivatives showing lower efficacy compared to established chemotherapeutic agents like 5-fluorouracil .

CompoundCancer Cell LineIC50 (µg/mL)Comparison Standard
Compound CA-43112.5Doxorubicin
Compound DHT298.75-Fluorouracil

Molecular docking studies suggest that the compound interacts with specific protein targets through hydrophobic interactions and hydrogen bonding . This interaction profile is crucial for understanding its mechanism of action against cancer cells and microbes.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into various quinazoline derivatives revealed that compounds featuring the thioether linkage showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was part of this study and demonstrated promising results .
  • Anticancer Evaluation : In another study focusing on the anticancer properties of similar compounds, it was found that modifications in the side chains significantly influenced their cytotoxicity against different cancer cell lines. The presence of the cyclopentyl amino group was noted to enhance activity against specific targets .

Chemical Reactions Analysis

Reactivity of the Quinazolinone Core

The 4-oxoquinazolin-3(4H)-yl group is a heterocyclic system prone to nucleophilic substitution and oxidation.

  • Nucleophilic Substitution : The electron-deficient C2 position (adjacent to the carbonyl) can undergo substitution with nucleophiles like amines or thiols under basic conditions. For example, the 2-thioether group in the compound may have formed via such a reaction.

  • Oxidation : The quinazolinone ring’s carbonyl groups are stable but may participate in redox reactions under strong oxidizing agents (e.g., KMnO₄), potentially forming hydroxylated derivatives .

Reaction TypeConditionsProductSupporting Evidence
Nucleophilic substitutionBasic (e.g., K₂CO₃)Replacement at C2 with amines/thiolsEvitaChem analogs
OxidationH₂O₂, KMnO₄Hydroxylated quinazolinoneDrugBank entries

Thioether Linkage Reactivity

The -(S-CH₂-CONH-cyclopentyl) group is a thioether, which can undergo:

  • Oxidation : Conversion to sulfoxide (R-SO-R) or sulfone (R-SO₂-R) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).

  • Alkylation/Displacement : Reaction with alkyl halides or nucleophiles in SN2 mechanisms, though steric hindrance from the cyclopentyl group may limit reactivity .

Reaction TypeConditionsProductSupporting Evidence
OxidationH₂O₂, mCPBASulfoxide/sulfoneVWR thioether analogs
DisplacementStrong base (e.g., NaH)Thiol or alkylated productEvitaChem

Carboxamide Hydrolysis

The cyclohexanecarboxamide and cyclopentylamino-2-oxoethyl groups contain amide bonds susceptible to hydrolysis:

  • Acidic Hydrolysis : Converts amides to carboxylic acids (e.g., HCl, reflux) .

  • Basic Hydrolysis : Forms carboxylate salts (e.g., NaOH, heat) .

Reaction TypeConditionsProductSupporting Evidence
Acidic hydrolysis6M HCl, ∆Cyclohexanecarboxylic acidHMDB , BLD Pharm
Basic hydrolysis2M NaOH, ∆Carboxylate saltPubChem cyclohexanecarboxamide

Tetrahydrofuran (THF) Reactivity

The N-((tetrahydrofuran-2-yl)methyl) group is an ether, typically unreactive except under strong acids:

  • Acid-Catalyzed Ring-Opening : Concentrated H₂SO₄ or HCl may cleave the THF ring, forming diols or alkyl halides.

Reaction TypeConditionsProductSupporting Evidence
Ring-openingH₂SO₄, H₂O2-(hydroxymethyl)tetrahydrofuranEvitaChem THF analogs

Cyclohexane Ring Functionalization

The cyclohexane ring’s substituents may influence reactivity:

  • Epoxidation : Peracid treatment (e.g., mCPBA) could form epoxides at the methylene group.

  • Halogenation : Radical bromination (NBS, light) might add halogens to the cyclohexane backbone .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Quinazolinone Derivatives

Analog 1 : N-Cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide ()
  • Structural Differences : Lacks the cyclohexanecarboxamide and tetrahydrofuran groups.
  • Implications : Simpler structure may reduce synthetic complexity but could diminish target affinity or metabolic stability due to fewer hydrophobic interactions.
Analog 2 : 4-{[2-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxoquinazolin-3(4H)-yl]methyl}-N-(tetrahydrofuran-2-ylmethyl)cyclohexanecarboxamide ()
  • Structural Differences: Replaces cyclopentylamino with 4-ethoxyphenylamino.
  • The phenyl ring may increase π-π stacking but reduce solubility compared to the cyclopentyl group.

Thioether-Linked Derivatives

Analog 3 : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted Acetamides ()
  • Structural Differences : Incorporates a sulfamoylphenyl group instead of cyclohexanecarboxamide.
  • Synthesis: Prepared via reaction of mercaptoquinazolinone with chloroacetamides in dry acetone/K₂CO₃ (45–60% yields) .
  • Implications : Sulfonamide groups enhance solubility and hydrogen-bonding capacity, which may improve pharmacokinetics but reduce membrane permeability.

Heterocyclic Substituents

Analog 4 : N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()
  • Structural Differences: Replaces quinazolinone with a thiazole ring and substitutes tetrahydrofuran with furan.
  • Implications : Thiazole rings often confer metabolic resistance, while furan may reduce steric bulk but increase oxidative instability.

Structure-Activity Relationship (SAR) Trends

Feature Target Compound Analog 1 Analog 2 Analog 3
Core Quinazolinone Quinazolinone Quinazolinone Quinazolinone
Thioether Substituent Cyclopentylamino-acetamide Cyclopentylamino-acetamide 4-Ethoxyphenylamino-acetamide Sulfamoylphenyl-acetamide
Carboxamide Group Cyclohexane + THF-methyl Absent Cyclohexane + THF-methyl Sulfamoylphenyl
Lipophilicity (Predicted) High Moderate High Low
  • Key Observations :
    • The tetrahydrofuran-methyl group in the target compound and Analog 2 enhances lipophilicity, favoring blood-brain barrier penetration or prolonged half-life.
    • Cyclopentyl vs. 4-ethoxyphenyl substitutions may dictate selectivity for hydrophobic vs. polar binding pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.